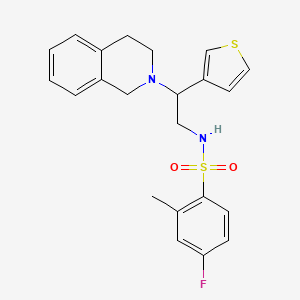

tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Chemical Intermediate

- Enantioselective Synthesis: The compound is utilized as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in generating compounds with specific spatial configurations, essential for biological activity (Ober et al., 2004).

- Chemical Synthesis: It has been converted into spirocyclopropanated analogues of insecticides, showcasing its adaptability in synthesizing structurally complex molecules for potential use in agricultural applications (Brackmann et al., 2005).

Advanced Organic Synthesis Techniques

- Directed Hydrogenation: The compound participates in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenations, yielding single diastereomers of cyclopentanecarboxylic acid methyl esters. This highlights its role in precise chemical modifications essential for synthesizing compounds with desired properties (Smith et al., 2001).

- Curtius Rearrangement: A study demonstrates the use of tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate in a mild and efficient one-pot Curtius rearrangement, further illustrating its utility in creating protected amines, a valuable functionality in pharmaceutical chemistry (Lebel & Leogane, 2005).

Potential Pharmaceutical Applications

- Antiviral and Antiarrhythmic Properties: Research into novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, derived from this compound, shows significant antiarrhythmic and hypotensive properties, indicating its potential for developing new therapeutic agents (Chalina et al., 1998).

Photoredox Catalysis

- Photoredox-Catalyzed Amination: A study highlights the photoredox-catalyzed amination of o-hydroxyarylenaminones using this compound, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions. This indicates its utility in creating diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLMPPXJUOESHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(CO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)